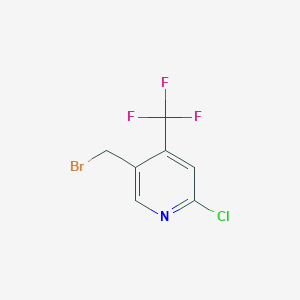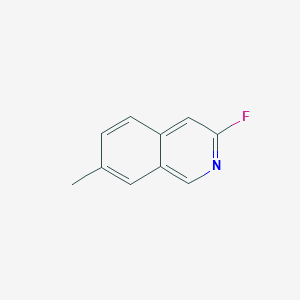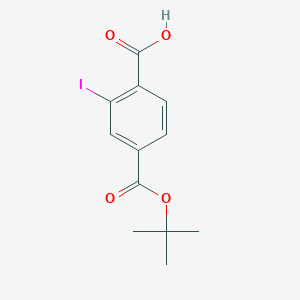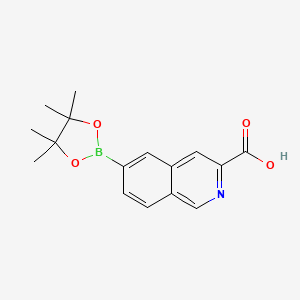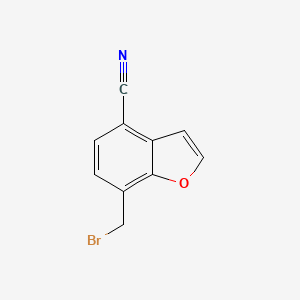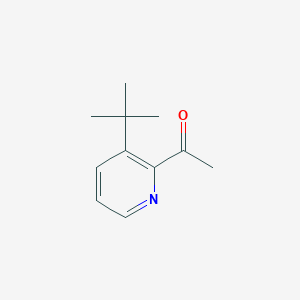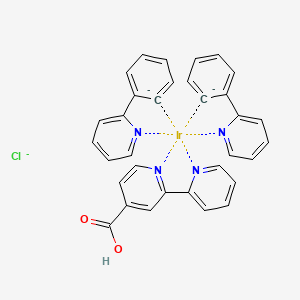
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the indene-1,3-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- typically involves the reaction of indene-1,3-dione with 2,4,6-trimethylphenyl reagents under specific conditions. One common method includes the use of Friedel-Crafts acylation, where indene-1,3-dione is reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- can be scaled up by optimizing the reaction parameters and using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indene-1,3(2H)-dione, 2-phenyl-
- 1H-Indene-1,3(2H)-dione, 2-(4-methylphenyl)-
- 1H-Indene-1,3(2H)-dione, 2-(2,6-dimethylphenyl)-
Uniqueness
1H-Indene-1,3(2H)-dione, 2-(2,4,6-trimethylphenyl)- is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
15433-03-1 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O2/c1-10-8-11(2)15(12(3)9-10)16-17(19)13-6-4-5-7-14(13)18(16)20/h4-9,16H,1-3H3 |
InChI-Schlüssel |
YETKCQKJSSIDGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2C(=O)C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



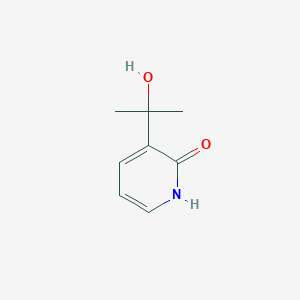
![Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669571.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13669581.png)
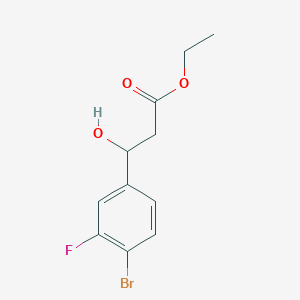
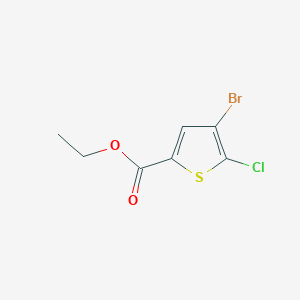
![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)
